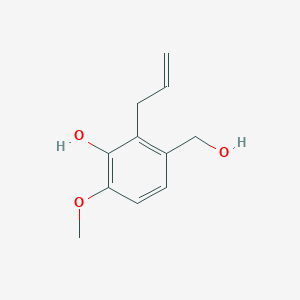
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol is an organic compound with a complex structure that includes hydroxyl, methoxy, and propenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is efficient and environmentally friendly, providing high yields of the desired phenol derivatives.
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale reactions under controlled conditions. The use of boronic acids as starting materials is advantageous due to their low toxicity and high stability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenols .
Applications De Recherche Scientifique
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 pathway, which is involved in neuroinflammation and neurodegeneration . This inhibition can lead to reduced inflammation and protection of dopaminergic neurons.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eugenol: Another phenolic compound with similar functional groups and biological activities.
Coniferyl Alcohol: Shares structural similarities and is used in similar applications.
Uniqueness
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds .
Propriétés
Numéro CAS |
71733-99-8 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-6-methoxy-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-6,12-13H,1,4,7H2,2H3 |
Clé InChI |
ZDTBXZWOKAIDLS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CO)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


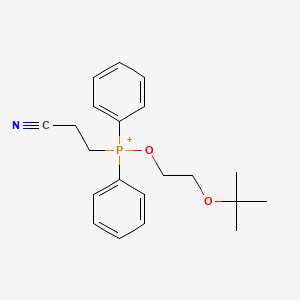

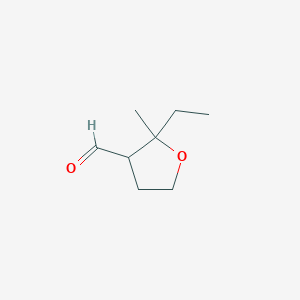


![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)


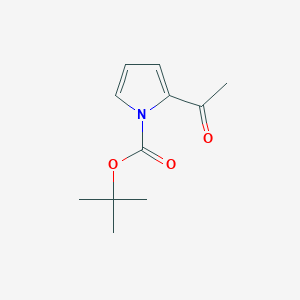
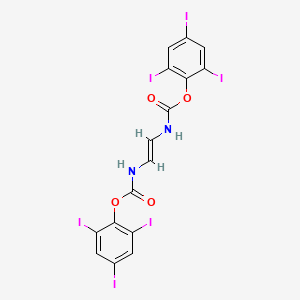
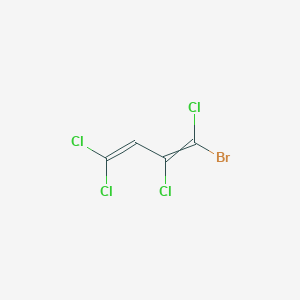

![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
